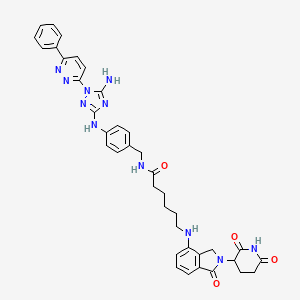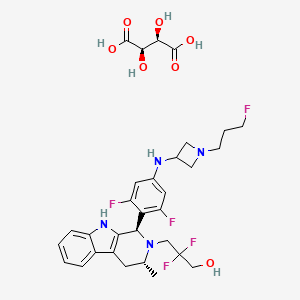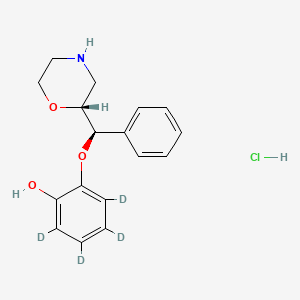
rel-Desethylreboxetine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Desethylreboxetine-d4 (hydrochloride) is a deuterated form of desethylreboxetine, a selective norepinephrine reuptake inhibitor. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of desethylreboxetine in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-Desethylreboxetine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desethylreboxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of rel-Desethylreboxetine-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
rel-Desethylreboxetine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
rel-Desethylreboxetine-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of desethylreboxetine.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of desethylreboxetine.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body.
Industry: Applied in the development and quality control of pharmaceuticals containing desethylreboxetine.
Wirkmechanismus
The mechanism of action of rel-Desethylreboxetine-d4 (hydrochloride) is similar to that of desethylreboxetine. It functions as a selective norepinephrine reuptake inhibitor, blocking the reabsorption of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desethylreboxetine: The non-deuterated form of rel-Desethylreboxetine-d4 (hydrochloride).
Reboxetine: The parent compound from which desethylreboxetine is derived.
Other Norepinephrine Reuptake Inhibitors: Compounds such as atomoxetine and viloxazine.
Uniqueness
rel-Desethylreboxetine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of desethylreboxetine is required .
Eigenschaften
Molekularformel |
C17H20ClNO3 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D; |
InChI-Schlüssel |
OXMHTYUDUNJEHC-PNDXKXCVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3)[2H])[2H].Cl |
Kanonische SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


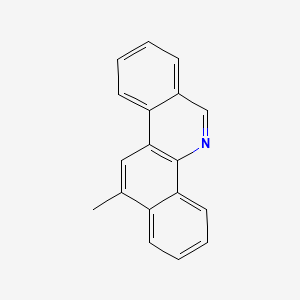
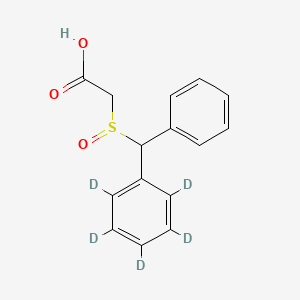
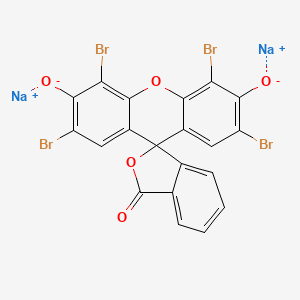
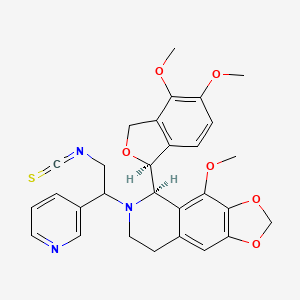
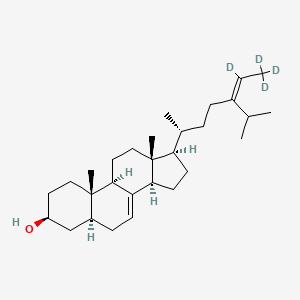
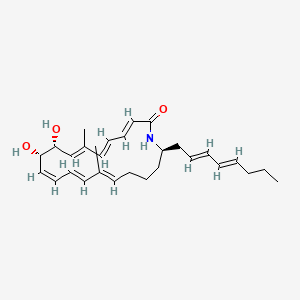
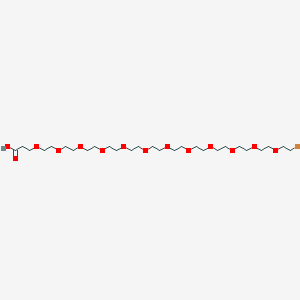
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
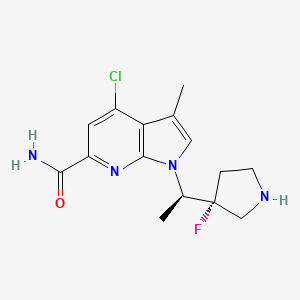
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)

